molecular formula C18H20N2O B6337264 1-(4-Phenylbenzoyl)-1,4-diazepane CAS No. 815650-69-2

1-(4-Phenylbenzoyl)-1,4-diazepane

Cat. No. B6337264
CAS RN: 815650-69-2
M. Wt: 280.4 g/mol
InChI Key: DYSUUBQDJKVZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Phenylbenzoyl)-1,4-diazepane (PBZD) is an organic compound belonging to the diazepane family. It is a white crystalline solid with a melting point of 101-103 °C. PBZD is widely used in the synthesis of various drugs and pharmaceuticals and has been studied extensively for its potential applications in medicinal chemistry.

Scientific Research Applications

Photoinitiator in Polymerization

1-(4-Phenylbenzoyl)-1,4-diazepane can be used as a photoinitiator in polymer chemistry. Photoinitiators are compounds that produce free radicals when exposed to light, initiating the polymerization of certain monomers. This compound, owing to its structure, could be particularly effective in initiating the polymerization of acrylates and methacrylates, which are commonly used in dental resins, coatings, and adhesives .

Synthesis of Liquid Crystalline Materials

The compound has potential applications in the synthesis of liquid crystalline materials. These materials exhibit properties between those of conventional liquids and solid crystals. For instance, they might be used to create displays, sensors, and other devices that require materials with anisotropic properties .

Organic Synthesis Intermediate

In organic synthesis, 1-(4-Phenylbenzoyl)-1,4-diazepane could serve as an intermediate for the synthesis of more complex molecules. Its benzoyl group can act as a protecting group for amines or alcohols, and the diazepane ring can be a scaffold for building cyclic compounds .

Medicinal Chemistry

This compound may find applications in medicinal chemistry, where it could be used to synthesize novel pharmaceuticals. The diazepane ring is a common feature in many drugs, and its modification could lead to new compounds with therapeutic potential .

Catalysis

The benzoyl group in 1-(4-Phenylbenzoyl)-1,4-diazepane might act as a ligand in catalysis, potentially forming complexes with metals that can catalyze various chemical reactions. This could be particularly useful in asymmetric synthesis, where chiral catalysts are required .

Material Science

Due to its potential to form stable and complex structures, this compound could be used in material science to develop new materials with specific mechanical, thermal, or electrical properties. It could be particularly useful in the development of high-performance polymers .

Sensors and Detection

The unique structure of 1-(4-Phenylbenzoyl)-1,4-diazepane could be exploited in the design of chemical sensors. These sensors could detect specific substances or changes in the environment, such as pH changes, by undergoing a measurable physical or chemical change .

Research Tool in Chemistry Education

Lastly, 1-(4-Phenylbenzoyl)-1,4-diazepane can be used as a research tool in chemistry education. Its synthesis and the reactions it undergoes can be studied and used as practical examples to teach various concepts in organic chemistry .

properties

IUPAC Name

1,4-diazepan-1-yl-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c21-18(20-13-4-11-19-12-14-20)17-9-7-16(8-10-17)15-5-2-1-3-6-15/h1-3,5-10,19H,4,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSUUBQDJKVZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[1,1'-Biphenyl]-4-carbonyl}-1,4-diazepane

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